6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione is a heterocyclic compound that contains a thiophene ring and a phthalazine moiety. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione can be achieved through various synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a phthalazine derivative under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation process . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, thiophene derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, this compound is used in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
6-(Thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione can be compared with other thiophene derivatives and phthalazine-based compounds. Similar compounds include 2-(Thiophen-2-yl)phthalazine and 6-(Thiophen-2-ylmethoxy)phthalazine-1,4-dione .
Properties
Molecular Formula |
C13H10N2O3S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-(thiophen-2-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C13H10N2O3S/c16-12-10-4-3-8(6-11(10)13(17)15-14-12)18-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)(H,15,17) |
InChI Key |
KVMIKZSTQOWDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=CC3=C(C=C2)C(=O)NNC3=O |
Origin of Product |
United States |
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